molecular formula C12H15N5O B2865550 (2E)-1-{2,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}-3-(DIMETHYLAMINO)PROP-2-EN-1-ONE CAS No. 1189751-28-7

(2E)-1-{2,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}-3-(DIMETHYLAMINO)PROP-2-EN-1-ONE

Cat. No.: B2865550
CAS No.: 1189751-28-7
M. Wt: 245.286
InChI Key: KUSTYVQOOCQIGF-AATRIKPKSA-N
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Description

The compound (2E)-1-{2,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}-3-(dimethylamino)prop-2-en-1-one is a triazolo[1,5-a]pyrimidine derivative characterized by a fused bicyclic heteroaromatic core. Its structure includes a dimethyl-substituted triazolopyrimidine ring and a β-dimethylamino enone side chain. Such derivatives are often synthesized via cyclocondensation reactions involving enaminones and amino-triazoles, as exemplified in related studies .

Properties

IUPAC Name

(E)-3-(dimethylamino)-1-(2,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O/c1-8-10(11(18)5-6-16(3)4)7-13-12-14-9(2)15-17(8)12/h5-7H,1-4H3/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUSTYVQOOCQIGF-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=NC(=NN12)C)C(=O)C=CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=NC2=NC(=NN12)C)C(=O)/C=C/N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-{2,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}-3-(DIMETHYLAMINO)PROP-2-EN-1-ONE typically involves the following steps:

    Formation of the Triazolopyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dimethylamino Group: This step usually involves the reaction of the triazolopyrimidine intermediate with dimethylamine under controlled conditions.

    Formation of the Propenone Moiety:

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-{2,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}-3-(DIMETHYLAMINO)PROP-2-EN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2E)-1-{2,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}-3-(DIMETHYLAMINO)PROP-2-EN-1-ONE is studied for its potential as a building block in organic synthesis

Biology and Medicine

In the field of biology and medicine, this compound may be investigated for its potential pharmacological properties. Compounds with triazolopyrimidine structures have been studied for their antimicrobial, antiviral, and anticancer activities.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2E)-1-{2,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}-3-(DIMETHYLAMINO)PROP-2-EN-1-ONE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Key Observations:

  • Electronic Effects: The dimethylamino enone group in the target compound likely enhances electron density, improving solubility and reactivity compared to the methylthio and propanoic acid substituents in the analog from .
  • Bioactivity: The nitro group in compound 12a may confer herbicidal activity, while the dimethylamino enone in the target compound could modulate insecticidal properties by influencing cuticle penetration, as suggested by studies on plant-derived bioactive compounds .

Biological Activity

The compound (2E)-1-{2,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}-3-(dimethylamino)prop-2-en-1-one is a derivative of the triazolo-pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a triazolo-pyrimidine core with specific substituents that enhance its biological profile. The presence of the dimethylamino group is particularly noteworthy as it contributes to the compound's pharmacological properties.

Research indicates that compounds within the triazolo-pyrimidine class exhibit various mechanisms of action:

  • Antiviral Activity : Some derivatives have shown efficacy against influenza viruses by inhibiting the PA-PB1 interaction critical for viral replication. For instance, modifications to the triazolo-pyrimidine scaffold have resulted in compounds that effectively inhibit viral replication at non-toxic concentrations .
  • CNS Activity : Certain derivatives have been shown to stabilize microtubules, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's disease. The interaction with tubulin heterodimers may lead to altered cellular phenotypes beneficial for neuroprotection .

Biological Activity Data

The following table summarizes key biological activities reported for this compound and related compounds:

Activity IC50/EC50 Values Assay Type Reference
Antiviral (Influenza)< 10 µMELISA (PA-PB1 interaction)
Microtubule StabilizationNot specifiedCellular Assays
CytotoxicityCC50 > 50 µMMTT Assay

1. Antiviral Efficacy

A study focused on the synthesis of various triazolo[1,5-a]pyrimidines demonstrated that certain derivatives could significantly inhibit influenza virus replication. The structure-activity relationship (SAR) revealed that specific substitutions at the C-5 and C-7 positions were crucial for enhanced antiviral activity .

2. Neuroprotective Potential

Another investigation into microtubule-stabilizing agents highlighted the potential of triazolo-pyrimidines in treating Alzheimer's disease. The study showed that these compounds could normalize microtubule dynamics and improve cognitive function in animal models .

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